3-Methoxy-3-(4-methylphenyl)-3H-diazirene
Description
Structure
3D Structure
Properties
CAS No. |
116548-92-6 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-methoxy-3-(4-methylphenyl)diazirine |
InChI |
InChI=1S/C9H10N2O/c1-7-3-5-8(6-4-7)9(12-2)10-11-9/h3-6H,1-2H3 |
InChI Key |
JPEWMFDRHLHENF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(N=N2)OC |
Origin of Product |
United States |
Generation and Reactivity of Carbenes from 3 Methoxy 3 4 Methylphenyl 3h Diazirene
Mechanistic Pathways of Carbene Formation (Denitrogenation)
The formation of carbenes from diazirine precursors is a cornerstone of photochemistry and reactive intermediate chemistry. The compound 3-methoxy-3-(4-methylphenyl)-3H-diazirene serves as a precursor to the highly reactive methoxy(p-tolyl)carbene. The generation of this carbene proceeds through the extrusion of molecular nitrogen (N₂), a process known as denitrogenation, which can be initiated either by heat or by light.
Photolytic and Thermolytic Decomposition Mechanisms
The decomposition of 3-methoxy-3-(4-methylphenyl)-3H-diazirine can be induced thermally or photolytically, both leading to the formation of methoxy(p-tolyl)carbene.
Photolytic Decomposition: Photolysis is the most common method for generating carbenes from diazirines. The process begins with the absorption of ultraviolet (UV) light, typically in the 350-400 nm range, which excites the diazirine molecule to an electronically excited singlet state (S₁). researchgate.netrsc.org From this excited state, the molecule can undergo denitrogenation to yield the carbene and a molecule of nitrogen.
Thermolytic Decomposition: Heating 3-methoxy-3-(4-methylphenyl)-3H-diazirine also leads to the extrusion of nitrogen and the formation of the corresponding carbene. The thermal decomposition of diazirines is a first-order unimolecular reaction. rsc.orgacs.org Kinetic studies on various 3-chloro-3-aryldiazirines have shown that the stability and decomposition rates are influenced by the electronic nature of the substituents on the aryl ring. acs.org For the subject compound, the electron-donating methoxy (B1213986) and methyl groups influence the stability of the strained three-membered ring and the transition state leading to the carbene. The reaction is believed to proceed through a concerted mechanism where the C-N bonds break and nitrogen is eliminated, directly yielding the carbene intermediate. rsc.org
Generation of Singlet vs. Triplet Carbene Intermediates and Their Spin States
Carbenes are characterized by a divalent carbon atom with two non-bonding electrons. The spin orientation of these two electrons determines whether the carbene is in a singlet or a triplet state, which in turn dictates its reactivity.
Singlet Carbene: The two non-bonding electrons are spin-paired in the same orbital, leaving another orbital vacant. Singlet carbenes are generally sp² hybridized with a bent geometry. They are electrophilic due to the vacant p-orbital and exhibit concerted reaction mechanisms.
Triplet Carbene: The two non-bonding electrons are unpaired, residing in different orbitals with parallel spins. Triplet carbenes have a more linear geometry and behave like diradicals, undergoing stepwise reactions.
The direct photolysis of diazirines primarily generates the carbene in the singlet state. nih.gov This is because the ground state of the diazirine is a singlet, and according to spin conservation rules, the initial products of photolysis (carbene and N₂) will also be in the singlet state. Studies on the analogous 3-(4-tolyl)-3-(trifluoromethyl)diazirine confirm that its photolysis leads to products consistent with the intermediacy of a singlet carbene. nih.gov While the triplet carbene is typically the more stable ground state, intersystem crossing from the singlet to the triplet state can occur. However, the reactions of singlet carbenes are often so rapid that they occur before this spin conversion can take place. youtube.com
Competitive Isomerization Pathways to Diazo Compounds
A significant competitive pathway during the decomposition of diazirines is the isomerization to the corresponding, more stable, linear diazo compound. researchgate.netnih.gov
Upon photoexcitation, the diazirine can either lose nitrogen to form the carbene or rearrange to form the diazoalkane. Ultrafast spectroscopy studies on para-methoxy-3-phenyl-3-methyl diazirine have shown that both the singlet carbene and the diazo isomer are formed from the decay of the S₁ excited state. researchgate.netnih.gov The ratio of carbene to diazo compound formation is influenced by the structure of the diazirine and the solvent. Aryl-substituted diazirines, like the subject compound, tend to favor carbene formation over isomerization compared to their aliphatic counterparts. researchgate.net The diazo compound itself is also photolabile and can decompose to form the same carbene, but often less efficiently than the diazirine. youtube.com This isomerization pathway is a crucial consideration in photoaffinity labeling experiments, as the diazo intermediate can exhibit different reactivity compared to the carbene, potentially reacting with nucleophilic residues like carboxylic acids. scielo.br
Carbene Insertion Reactions
The methoxy(p-tolyl)carbene generated from this compound is a highly reactive intermediate that readily participates in insertion reactions. Its primary mode of reaction is the insertion into single bonds, particularly carbon-hydrogen (C-H) and heteroatom-hydrogen (X-H) bonds. These reactions are synthetically valuable for forming new carbon-carbon and carbon-heteroatom bonds.
Site-Selective C-H Insertion Reactivity in Saturated and Aromatic Systems
Singlet methoxy(p-tolyl)carbene can insert directly into C-H bonds in a concerted fashion, which generally leads to retention of stereochemistry at the insertion site. youtube.com The reactivity of C-H bonds towards insertion typically follows the order: tertiary (3°) > secondary (2°) > primary (1°).
Saturated Systems: In reactions with alkanes, the carbene shows a preference for insertion into the most electron-rich and sterically accessible C-H bonds. For example, in the photolysis of the analogous 3-(4-tolyl)-3-(trifluoromethyl)diazirine in cyclohexane (B81311), the product resulting from insertion into the C-H bond of the alkane is observed. nih.gov While specific quantitative data for methoxy(p-tolyl)carbene is not readily available, data from similar carbenes provides insight into the expected selectivity.
Aromatic Systems: Insertion into aromatic C-H bonds can occur, but addition to the π-system to form a bicyclic cyclopropane (B1198618) intermediate (a norcaradiene) is also a possible pathway. This intermediate can then rearrange to form a substituted cycloheptatriene (B165957) or ring-expanded products. The reaction of 3-(4-tolyl)-3-(trifluoromethyl)diazirine with benzene (B151609) demonstrates the complexity of these reactions. nih.gov
Insertion into Heteroatom-Hydrogen Bonds (e.g., O-H, N-H, Si-H)
Insertion into polar heteroatom-hydrogen bonds is typically a very fast and efficient process for singlet carbenes. The mechanism is often described as an initial acid-base reaction, where the lone pair of the heteroatom attacks the vacant p-orbital of the singlet carbene to form an ylide intermediate. This is followed by a rapid proton transfer to generate the final insertion product.
O-H Insertion: The reaction with alcohols is extremely efficient. Photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine in methanol (B129727) yields the corresponding ether product, demonstrating a formal O-H insertion. nih.gov This high efficiency is characteristic of carbene reactions with alcohols.
N-H Insertion: Amines are also excellent substrates for carbene insertion. The reaction of the carbene with primary or secondary amines yields the corresponding substituted amine. Research on the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine with diethylamine (B46881) showed the formation of the expected N-H insertion product. nih.gov However, it was noted that this product could be unstable and undergo subsequent elimination reactions. nih.gov
Si-H Insertion: Silanes are highly reactive towards carbene insertion. The Si-H bond is weaker and more hydridic than a C-H bond, making it an excellent target. The photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine in the presence of triethylsilane resulted in the Si-H insertion product, highlighting the carbene's reactivity with silanes. nih.gov
Carbene Addition Reactions
Cycloaddition with Unsaturated Substrates (e.g., Alkenes, Alkynes)
The carbene generated from this compound, namely methoxy(p-tolyl)carbene, is a reactive intermediate that can readily undergo cycloaddition reactions with various unsaturated substrates like alkenes and alkynes. These reactions, often proceeding in a concerted or near-concerted fashion, are fundamental for the construction of three-membered ring systems.
With alkenes, the cycloaddition typically results in the formation of cyclopropane derivatives. The stereochemistry of the starting alkene is often preserved in the product, indicating a stereospecific reaction pathway. For instance, the reaction with a cis-alkene would be expected to yield the corresponding cis-cyclopropane, while a trans-alkene would give the trans-cyclopropane. This stereospecificity is a hallmark of singlet carbene reactivity.
In the case of alkynes, the analogous cycloaddition reaction leads to the formation of cyclopropenes. These highly strained molecules are valuable synthetic intermediates. The reaction is expected to proceed efficiently due to the high reactivity of both the carbene and the alkyne.
The general reactivity for these cycloadditions can be summarized as follows:
| Reactant | Product Type | Key Features |
| Alkene | Cyclopropane | Stereospecific, retention of alkene stereochemistry |
| Alkyne | Cyclopropene | Formation of a highly strained ring system |
While specific experimental data for the cycloaddition of methoxy(p-tolyl)carbene from this compound with a wide range of alkenes and alkynes is not extensively documented in readily available literature, the principles of carbene chemistry strongly support the feasibility and synthetic utility of these transformations.
Transition-Metal-Catalyzed Transformations Involving Diazirines
The interface of carbene chemistry with transition-metal catalysis opens up a vast landscape of synthetic possibilities, enabling reactions that are otherwise difficult to achieve. Diazirines, as stable carbene precursors, are increasingly utilized in this context.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The involvement of carbene intermediates in these catalytic cycles can lead to novel reaction pathways. While the direct use of this compound as a carbene source in palladium-catalyzed cross-coupling reactions is not a widely reported transformation, the fundamental steps of such a process can be envisioned.
The catalytic cycle would likely involve the generation of the methoxy(p-tolyl)carbene, which could then interact with a low-valent palladium species. This could lead to the formation of a palladium-carbene complex. This complex could then participate in various coupling reactions, such as insertion into an aryl halide, followed by reductive elimination to form a new C-C bond. The development of new catalytic systems based on palladium complexes with bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands has expanded the scope of cross-coupling reactions to include less reactive substrates. nih.govacs.org Such advanced catalytic systems could potentially be adapted for reactions involving carbenes generated from diazirines like this compound.
Biocatalytic Activation and Carbene-Transfer Reactions
A significant advancement in carbene chemistry is the use of enzymes to catalyze carbene transfer reactions. nih.govcaltech.edunih.govyork.ac.uk This approach offers the potential for high levels of stereoselectivity under mild, environmentally benign conditions. Engineered hemoproteins, such as variants of Aeropyrum pernix protoglobin (ApePgb), have been shown to activate diazirines for carbene transfer. nih.govcaltech.edunih.gov These biocatalysts can mediate cyclopropanation, N-H insertion, and Si-H insertion reactions. nih.govcaltech.edunih.gov
While a study specifically detailing the biocatalytic activation of 3-Methoxy-3-(4-methylphenyl)-3H-diazirine is not available, research on analogous aryl diazirines provides strong evidence for the feasibility of such a transformation. nih.govcaltech.edunih.govwhiterose.ac.uk For instance, engineered ApePgb variants have been successfully used for carbene transfer from readily prepared aryl diazirines. nih.govcaltech.edu The enzyme is believed to facilitate the decomposition of the diazirine to the corresponding carbene within its active site, which then reacts with a substrate in a controlled manner. nih.govwhiterose.ac.uk A study on the substrate scope of one such engineered enzyme indicated that while some electronically modified aryl diazirines were tolerated, a 3-p-methoxyphenyl-3H-diazirine was not an active carbene donor in that specific system, suggesting that electronic and steric factors of the diazirine are crucial for successful biocatalytic activation. whiterose.ac.uk Further directed evolution of these enzymes could lead to variants capable of efficiently utilizing 3-Methoxy-3-(4-methylphenyl)-3H-diazirine for a range of asymmetric carbene transfer reactions.
Rearrangement Processes Induced by Carbene Formation (e.g., Wagner-Meerwein Rearrangements)
The formation of a carbene can be accompanied by or lead to subsequent molecular rearrangements, with the Wagner-Meerwein rearrangement being a prominent example in carbocation chemistry. wikipedia.orglibretexts.orglibretexts.orgjk-sci.comslideshare.net A Wagner-Meerwein rearrangement is a type of 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon atom to a neighboring carbocationic center. wikipedia.org
In the context of carbene chemistry, if the generated carbene can isomerize to or be in equilibrium with a carbocationic species, a Wagner-Meerwein rearrangement can occur. For methoxy(p-tolyl)carbene, the presence of the methoxy group could potentially stabilize an adjacent positive charge. While carbenes are neutral species, their electronic nature can allow for transformations that proceed through intermediates with carbocationic character, especially in the presence of protic solvents or Lewis acids.
For example, protonation of the carbene could lead to a carbocation that is susceptible to a 1,2-hydride or 1,2-alkyl shift, resulting in a more stable carbocationic intermediate. Subsequent loss of a proton would then yield a rearranged product. While direct evidence for a Wagner-Meerwein rearrangement of the carbene derived from 3-Methoxy-3-(4-methylphenyl)-3H-diazirine is not explicitly reported, the fundamental principles of carbocation rearrangements suggest that such a process is plausible under appropriate reaction conditions. libretexts.orgjk-sci.com
Intermolecular Reactions with Reactive Species (e.g., Carbon Radical Traps, Electrophilic Nitrogen Sources)
The high reactivity of carbenes allows them to participate in a variety of intermolecular reactions with other reactive species. This includes reactions with radical traps and electrophilic nitrogen sources.
The methoxy(p-tolyl)carbene, like other carbenes, can exhibit radical-like reactivity in its triplet state. In this state, it can react with carbon radical traps. For instance, in the presence of a suitable radical trapping agent, the carbene could abstract an atom or add to a radical, leading to the formation of a new covalent bond. The study of carbene radical species in transition-metal-catalyzed reactions has provided insights into their reactivity. acs.org
Reactions with electrophilic nitrogen sources, such as azides or diazo compounds, can also be envisioned. For instance, the carbene could react with an azide (B81097) to form a transient ylide, which could then undergo further transformations like cyclization or rearrangement. While specific studies on the intermolecular reactions of methoxy(p-tolyl)carbene with carbon radical traps and electrophilic nitrogen sources are not detailed in the available literature, the general reactivity patterns of carbenes suggest that such reactions are feasible and could provide access to a range of nitrogen-containing compounds and other functionalized molecules.
Photochemical and Thermal Activation Studies of 3 Methoxy 3 4 Methylphenyl 3h Diazirene
Photolysis Conditions and Wavelength Dependence
The photochemical activation of diazirines involves the absorption of light, leading to the extrusion of nitrogen gas and the formation of a carbene. The efficiency and pathway of this process are highly dependent on the wavelength of the incident light.
UV-Visible Light Activation Profiles
While specific UV-Visible absorption data for 3-Methoxy-3-(4-methylphenyl)-3H-diazirene is not extensively documented in publicly available literature, detailed studies on structurally analogous compounds provide significant insights. For the closely related para-methoxy-3-phenyl-3-methyl diazirine, ultrafast laser flash photolysis has been a key technique in elucidating its activation profile. nih.govresearchgate.net
Excitation with UV light initiates the decomposition process. For instance, irradiation at 270 nm leads to the rapid formation of both a singlet carbene and an isomeric diazo compound. nih.govresearchgate.net This occurs from the initially populated S2 excited state in a timeframe of less than 4 picoseconds and competes with internal conversion to the S1 state. nih.govresearchgate.net
When a longer wavelength of 375 nm is used for excitation, a transient absorption band is observed in the 400-700 nm region. nih.govresearchgate.net This is attributed to the S1 electronic excited state of the diazirine. The decay of this S1 state is what ultimately leads to the formation of the singlet carbene and the isomeric diazo compound. nih.govresearchgate.net
Table 1: Photolysis Data for an Analogous Diazirine
| Analogous Compound | Excitation Wavelength (nm) | Observed Intermediates/Products | Timescale |
|---|---|---|---|
| para-methoxy-3-phenyl-3-methyl diazirine | 270 | Singlet Carbene, Diazo Compound | < 4 ps |
This interactive table is based on data for a structurally similar compound and is intended to provide insight into the expected behavior of this compound.
Strategies for Extended Wavelength Activation (e.g., >450 nm)
The activation of diazirines typically requires UV light, which can be damaging to biological systems and can interfere with other light-sensitive components in a reaction mixture. Therefore, strategies to shift the activation wavelength to the visible region (>450 nm) are of considerable interest. While specific strategies for extending the wavelength activation of this compound are not detailed in the available literature, the observation of a transient absorption band extending into the 700 nm region for a similar diazirine suggests that excitation at the red edge of the absorption spectrum might be possible, albeit likely with lower quantum efficiency. nih.govresearchgate.net
Thermolytic Decomposition Characteristics
In addition to photochemical activation, diazirines can also be decomposed by heat. The thermal stability of diazirines varies significantly with their substitution pattern. Studies on various diazirines, including chloro-substituted derivatives, have shown that they undergo unimolecular decomposition in both the gas phase and in solution. rsc.orgislandscholar.ca
For the analogous 3-chloro-3-methoxydiazirine, the decomposition has been investigated, and it is proposed to proceed via a direct two-bond cleavage to yield nitrogen and a methoxychlorocarbene. rsc.org The activation energy for this process is a key parameter in determining the temperature at which decomposition occurs at a significant rate. For instance, the activation energy for the decomposition of 3-chloro-3-phenyldiazirine (B3267258) is lowered by approximately 3 kcal/mol compared to 3-chloro-3-methyldiazirine, which is attributed to the resonance stabilization provided by the phenyl group in the transition state. islandscholar.ca Given the presence of a 4-methylphenyl (p-tolyl) group in the target compound, a similar electronic stabilization effect would be expected.
Table 2: Thermal Decomposition Kinetic Data for an Analogous Diazirine
| Analogous Compound | Phase | Rate Constant (k) |
|---|---|---|
| 3-chloro-3-methoxydiazirine | Methanol (B129727) | 10¹³·⁵² exp(–101.1/RT) s⁻¹ |
This interactive table presents data for a structurally similar compound to illustrate the general characteristics of thermolytic decomposition.
Kinetic and Mechanistic Investigations of Decomposition Pathways
The decomposition of diazirines can proceed through different mechanistic pathways. The primary competition is between a one-bond and a two-bond rupture of the diazirine ring. rsc.org The substituent groups on the carbon atom of the diazirine ring play a crucial role in determining the favored pathway.
For many diazirines, including those with chloro and aryl substituents, the evidence points towards a concerted elimination of nitrogen to form a carbene intermediate. islandscholar.ca The thermal decomposition of 3-chloro-3-methoxydiazirine is proposed to occur via a direct two-bond cleavage. rsc.org This is in contrast to some other diazirines where a diazomethane (B1218177) intermediate might be formed transiently. islandscholar.ca The kinetic data, showing a first-order reaction, supports a unimolecular decomposition process. islandscholar.ca
Influence of Solvent Environment on Activation and Carbene Reactivity
The solvent environment can have a significant impact on both the activation of the diazirine and the subsequent reactivity of the generated carbene. In polar solvents, the S1 excited state of para-methoxy-3-phenyl-3-methyl diazirine undergoes solvation within 20 picoseconds of its formation. nih.govresearchgate.net This stabilization of the excited state can influence its lifetime and the efficiency of carbene formation.
Furthermore, the solvent can affect the photochemical properties of related aromatic systems. For example, the fluorescence lifetime of trans-3,3',5,5'-tetramethoxystilbene, a compound with similar methoxy-substituted phenyl rings, shows a dramatic increase from 2.3 ns in cyclohexane (B81311) to 16.6 ns in acetonitrile, indicating a charge-transfer character in the excited state which is stabilized by polar solvents. researchgate.net This suggests that the polarity of the solvent could similarly influence the excited state of this compound.
Once the carbene is formed, the solvent can play a direct role in its reactivity. The highly electrophilic carbene can react with the solvent itself if the solvent is capable of undergoing insertion or addition reactions. The choice of an inert solvent is therefore crucial if the carbene is intended to react with a specific substrate.
Theoretical and Computational Investigations of 3 Methoxy 3 4 Methylphenyl 3h Diazirene
Quantum Chemical Calculations on Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methoxy-3-(4-methylphenyl)-3H-diazirene. Methods like Density Functional Theory (DFT) and other ab initio approaches are employed to model its molecular geometry, electronic distribution, and thermodynamic stability.
Detailed calculations on related aromatic compounds using DFT with basis sets such as 6-311++G(d,p) allow for the optimization of the ground-state geometry. mdpi.com Key structural parameters like bond lengths, bond angles, and dihedral angles can be precisely determined. The strained three-membered diazirine ring is a critical feature, and calculations can quantify the strain energy.
The electronic properties are often analyzed through Frontier Molecular Orbital (FMO) theory. dntb.gov.ua The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For molecules with aromatic and methoxy (B1213986) groups, the HOMO is typically localized on the phenyl ring, while the LUMO may be associated with the N=N double bond's σ* orbital, priming it for decomposition.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps illustrate the electron-rich and electron-deficient regions of the molecule.
| C-N Bond Length | ~1.48 Å | Indicates the single bond character in the diazirine ring. |
Note: The values in this table are illustrative and based on typical DFT calculations for related aryl-diazirine structures. Actual values for this compound require specific computation.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
DFT is a powerful tool for investigating the reaction mechanisms of diazirine decomposition. The primary thermal reaction of this compound is the extrusion of molecular nitrogen (N₂) to generate the corresponding singlet carbene, methoxy(4-methylphenyl)carbene.
Computational studies can map the entire potential energy surface for this decomposition. This involves:
Locating the Transition State (TS): The geometry of the transition state for N₂ extrusion is identified. This structure represents the highest energy point along the minimum energy reaction pathway. Calculations show that this process typically proceeds through a concerted, albeit asynchronous, breaking of the two C-N bonds.
Calculating Activation Energy (Ea): The energy difference between the ground-state diazirine and the transition state determines the activation energy barrier for the reaction. This value is critical for predicting the thermal stability and the temperature at which decomposition will occur. DFT calculations for similar diazirine decompositions have found activation free energies in the range of 10-25 kcal/mol. nih.gov
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state correctly connects the reactant (diazirine) and the products (carbene + N₂).
These studies can also explore alternative pathways, such as the formation of a diazo isomer, 3-methoxy-3-(4-methylphenyl)diazo, although carbene formation is generally the dominant pathway for 3-aryl-3-alkoxydiazirines upon photolysis or thermolysis. The relative energy barriers for competing pathways can be calculated to predict the product distribution under different conditions.
Analysis of Excited State Dynamics and Photophysical Processes
The photochemistry of diazirines is a rich area of study, and computational methods are invaluable for understanding the complex processes that occur upon photoexcitation. Time-dependent DFT (TD-DFT) and other advanced methods are used to investigate the excited states of 3-Methoxy-3-(4-methylphenyl)-3H-diazirine.
Upon absorption of UV light, the diazirine is promoted to an electronically excited state (S₁ or higher). Computational studies on very similar analogs, such as para-methoxy-3-phenyl-3-methyl diazirine, provide significant insight. Ultrafast laser flash photolysis experiments combined with quantum chemical calculations have shown that excitation leads to the formation of the S₁ electronic excited state. nih.gov
The key photophysical processes include:
Excited State Decay: The S₁ state is short-lived. Calculations help to elucidate its decay pathways. It can decay non-radiatively back to the ground state or, more importantly, proceed to form products.
Product Formation: The decay of the excited state leads to the formation of both the singlet carbene and the isomeric diazo compound. nih.gov The branching ratio between these two products can be influenced by the excitation wavelength. Excitation to a higher excited state (S₂) can lead to a more rapid formation of the carbene and diazo compound, in competition with internal conversion to the S₁ state. nih.gov
Solvent Effects: In polar solvents, the S₁ state can undergo solvation on a picosecond timescale, which can influence its lifetime and subsequent reactivity. nih.gov
These computational analyses, by predicting transient absorption spectra and vibrational modes of excited states, can be directly correlated with experimental results from time-resolved spectroscopy, providing a complete picture of the photochemical event. nih.gov
Computational Prediction of Carbene Reactivity and Selectivity in Various Substrates
Once the methoxy(4-methylphenyl)carbene is formed, its subsequent reactions are of great interest. DFT calculations are extensively used to predict the reactivity and selectivity of this carbene with a wide range of substrates.
Carbenes can exhibit either electrophilic or nucleophilic character. The substituents on the carbene carbon—in this case, the electron-donating methoxy group and the p-tolyl group—determine its electronic nature. DFT calculations of the carbene's electronic properties, such as the HOMO-LUMO energies and the charge on the carbene carbon, can quantify its electrophilicity or nucleophilicity. nih.gov This is crucial for predicting its preferred mode of reaction. Methoxy-substituted carbenes often exhibit nucleophilic characteristics.
Computational studies can model the reactions of methoxy(4-methylphenyl)carbene with various substrates:
Cycloadditions with Alkenes: The reaction with double bonds to form cyclopropanes is a hallmark of carbene chemistry. DFT can be used to calculate the activation barriers for the concerted addition to an alkene, predicting the stereoselectivity (e.g., retention of alkene stereochemistry for singlet carbenes) and regioselectivity of the reaction.
C-H Insertion Reactions: Carbenes can insert into C-H bonds, a powerful transformation for C-C bond formation. Theoretical models can predict the barriers for insertion into different types of C-H bonds (e.g., primary, secondary, tertiary, allylic), thus predicting the selectivity of this process.
Reactions with Heteroatoms: The carbene can react with molecules containing lone pairs, such as alcohols or amines, to form ylides, which can then rearrange. The mechanisms and energetics of these pathways can be fully characterized using DFT.
Table 2: Computationally Predicted Reactivity of Methoxy(4-methylphenyl)carbene
| Substrate | Predicted Reaction Type | Key Computational Insight |
|---|---|---|
| Styrene | [2+1] Cycloaddition | Calculation of transition states for syn- and anti-adducts to predict diastereoselectivity. |
| Cyclohexane (B81311) | C-H Insertion | Comparison of activation energies for insertion into axial vs. equatorial C-H bonds. |
| Methanol (B129727) | O-H Insertion / Ylide Formation | Modeling the reaction pathway to form the O-H insertion product, methyl (4-methylphenyl)methyl ether. |
| Thioketones | [2+1] Cycloaddition | DFT studies on related nucleophilic carbenes show a single-step [2+1] cycloaddition mechanism. nih.gov |
These computational predictions provide a theoretical framework for understanding and anticipating the synthetic utility of the carbene generated from this compound, guiding experimental design and the development of new chemical transformations.
Advanced Research Applications of Diazirine Derivatives in Chemical Biology and Materials Science
Development and Application of Photoaffinity Labeling (PAL) Probes
Photoaffinity labeling (PAL) is a powerful technique used to identify and study molecular interactions in complex biological systems. nih.gov Diazirine-based probes, including those derived from 3-methoxy-3-(4-methylphenyl)-3H-diazirene, are particularly favored due to their small size, which minimizes perturbation of the system under investigation, and their high efficiency in forming covalent bonds with interacting molecules upon photoactivation. nih.gov
Strategies for Bioconjugation and Reporter Tag Integration (e.g., Click Chemistry)
The integration of reporter tags into diazirine probes is often achieved through bioconjugation strategies, with "click chemistry" being a particularly powerful and widely used approach. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that allows for the efficient and specific ligation of an azide-modified probe to an alkyne-containing reporter tag, or vice versa. medchem101.com
This bioorthogonal reaction is highly selective and proceeds with high yield under mild, aqueous conditions, making it ideal for use in complex biological samples. medchem101.com The small size of the resulting triazole linkage minimizes any potential disruption to the biological system. medchem101.com This strategy enables a modular approach to probe design, where the reporter tag can be easily varied depending on the experimental requirements. For instance, an alkyne-functionalized diazirine probe can be reacted with an azide-biotin tag for affinity purification or an azide-fluorophore for fluorescent imaging. nih.gov
Other bioconjugation methods, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) which obviates the need for a cytotoxic copper catalyst, and tyrosine-click chemistry, are also being explored to expand the toolkit for labeling and identifying target molecules. nih.govnih.gov
| Bioconjugation Strategy | Description | Advantages |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click" reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. | High efficiency, specificity, and compatibility with aqueous environments. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free "click" reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. | Avoids the cytotoxicity associated with copper catalysts, suitable for in vivo applications. |
| Tyrosine-Click Chemistry | A reaction that targets the phenol (B47542) ring of tyrosine residues for bioconjugation. nih.gov | Allows for site-specific labeling of proteins at tyrosine residues. nih.gov |
Methodological Advancements in Chemical Proteomics for Target Identification
The ultimate goal of many photoaffinity labeling experiments is the identification of the proteins that interact with the small molecule probe. Chemical proteomics has emerged as a powerful set of techniques to achieve this. worldpreclinicalcongress.com Following the covalent cross-linking of the diazirine probe to its protein targets, the reporter tag is utilized for enrichment and subsequent identification by mass spectrometry. nih.gov
If the probe contains a biotin (B1667282) tag, the labeled proteins can be captured on streptavidin-coated beads, separating them from the vast excess of unlabeled proteins in a cell lysate. After washing to remove non-specific binders, the captured proteins are eluted and digested into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The resulting data is used to identify the proteins that were covalently modified by the probe. nih.gov
Recent advancements in quantitative proteomics allow for the differentiation of specific targets from non-specific background binding. By comparing the proteins pulled down by the photoreactive probe with those from a control experiment (e.g., using a probe without the diazirine group or without UV irradiation), researchers can confidently identify the true biological targets of the small molecule. researchgate.net These methodologies have proven invaluable in drug discovery for target deconvolution and understanding a compound's mechanism of action. worldpreclinicalcongress.comnih.gov
Functionalization of Macromolecular Systems and Polymers
The carbene-generating capability of diazirine compounds extends beyond biological applications into the realm of materials science. These photoreactive molecules provide a versatile platform for the functionalization and cross-linking of polymers, enabling the creation of materials with tailored properties. nih.gov
Synthesis of Diazirine-Containing Monomers and Polymers
To incorporate diazirine functionality into polymers, chemists have developed methods to synthesize monomers containing the diazirine group. These monomers can then be polymerized, often with other co-monomers, to create polymers with photoreactive side chains. The synthesis of these specialized monomers requires careful chemical strategies to introduce the diazirine moiety without compromising its stability or the polymerizability of the monomer.
One common approach involves the synthesis of a ketone precursor that bears a polymerizable group, such as a vinyl or norbornene group. This ketone is then converted to the corresponding diazirine through a series of reactions, typically involving oximation, tosylation, and treatment with ammonia (B1221849), followed by oxidation. wikipedia.orgnih.gov The resulting diazirine-containing monomer can then be incorporated into a polymer backbone via various polymerization techniques. The stability of the diazirine group during polymerization is a key consideration in the synthetic design. researchgate.net
Carbene-Mediated Cross-linking and Covalent Functionalization in Material Science
Once incorporated into a polymer, the diazirine groups can be activated by UV light or heat to generate carbenes. These highly reactive species can then undergo a variety of reactions, most notably C-H insertion, to form covalent cross-links between polymer chains. nih.gov This cross-linking process can dramatically alter the material's properties, for example, by converting a thermoplastic into a more robust thermoset or elastomer. nih.govresearchgate.net
This carbene-mediated cross-linking offers several advantages over traditional methods. It can be performed under mild conditions and provides a high degree of control over the cross-linking density. researchgate.net This technique has been successfully applied to a range of commodity polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. nih.govresearchgate.net
Furthermore, the photoreactive nature of diazirine-containing polymers allows for photopatterning. By selectively exposing specific regions of a polymer film to UV light through a mask, it is possible to create cross-linked patterns with high resolution. This has significant implications for the fabrication of microelectronics and other advanced materials. researchgate.netresearchgate.net The ability to functionalize surfaces and create complex, covalently-linked polymer networks opens up new avenues for the development of advanced coatings, adhesives, and composite materials. encyclopedia.pubgoogle.com
Novel Methodologies in Skeletal Editing and Single-Carbon Insertion into C-C Bonds
A groundbreaking application of diazirine derivatives is in the field of skeletal editing, specifically the insertion of a single carbon atom into a carbon-carbon (C-C) single bond. nih.govnih.gov This innovative strategy allows for the precise modification of molecular frameworks, offering a powerful tool for drug discovery and the synthesis of novel organic materials. nih.gov
The methodology involves the photogeneration of an arylchlorocarbene from a corresponding diazirine. nih.govnih.gov This reactive intermediate then participates in a site-selective insertion into a tertiary C-H bond, followed by a Wagner-Meerwein rearrangement that is promoted by a silver salt. nih.govnih.gov This sequence effectively results in the insertion of a single carbon atom into a C-C bond. nih.govnih.gov Research has shown that diazirines with electron-rich substituents on the aromatic ring tend to provide high yields in the initial carbene C-H insertion step. acs.org This suggests that a compound such as this compound, which possesses both a methoxy (B1213986) and a methyl group (electron-donating groups), could be a promising candidate for this type of transformation.
The versatility of this single-carbon insertion strategy has been demonstrated in various core-to-core conversions, including those involving linear and cyclic benzylic substrates, as well as in late-stage functionalizations of complex molecules. nih.govnih.gov
| Diazirine Derivative | Substrate | Yield of C-H Insertion Product (%) | Yield of Single-Carbon Insertion Product (%) |
|---|---|---|---|
| Diazirine with p-methoxyphenyl group | Substrate A | High | Good |
| Diazirine with p-tolyl group | Substrate B | High | Good |
| Diazirine with phenyl group | Substrate C | Moderate | Moderate |
| Diazirine with p-chlorophenyl group | Substrate D | Lower | Lower |
Applications in Hyperpolarization for Enhanced Spectroscopic Detection (e.g., NMR, MRI)
The sensitivity of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) can be dramatically increased through hyperpolarization. nih.gov Diazirine derivatives, particularly those labeled with ¹⁵N₂, have been developed as versatile platforms for this purpose. nih.govnih.gov The hyperpolarization process can enhance signal sensitivity by several orders of magnitude, enabling the real-time in vivo detection of heteronuclei and the investigation of dynamic metabolic and physiological processes that were previously difficult to study. nih.gov
One method, dissolution dynamic nuclear polarization (d-DNP), has been successfully used to hyperpolarize ¹⁵N₂-diazirine-tagged biological molecules. nih.gov This technique has achieved signal enhancements of over 400,000-fold with long relaxation times (T₁) of over 3 minutes in water for ¹⁵N₂-diazirine-tagged glucose derivatives. nih.gov Another approach, Signal Amplification By Reversible Exchange (SABRE), offers a rapid and cost-effective means of hyperpolarizing ¹⁵N₂-diazirines, with the potential for creating long-lived hyperpolarized states lasting for over an hour. nih.gov
| Diazirine-Tagged Molecule | Hyperpolarization Method | ¹⁵N Signal Enhancement (-fold) | T₁ Relaxation Time in Water (min) |
|---|---|---|---|
| ¹⁵N₂-diazirine-tagged methionine | d-DNP | ~293,000 | ~4 |
| ¹⁵N₂-diazirine-tagged glucose derivative 7 | d-DNP | >400,000 | >3 |
| ¹⁵N₂-diazirine-tagged glucose derivative 8 | d-DNP | >400,000 | >3 |
Role in Mechanistic Studies of Biochemical Interactions and Enzyme-Catalyzed Reactions
Diazirine-based photoaffinity labeling (PAL) is a powerful technique for investigating the interactions between biomolecules, such as proteins, and their ligands. nih.govbldpharm.com Upon photolysis, diazirines generate highly reactive carbene intermediates that can covalently bind to nearby molecules. bldpharm.comsmolecule.com This allows for the identification of binding partners and the mapping of binding sites within proteins. bldpharm.comresearchgate.net
The mechanism of the photoreaction of diazirines can proceed through both carbene and diazo intermediates, with the diazo intermediate showing a preference for targeting buried polar residues in proteins. researchgate.net This dual reactivity expands the utility of diazirine probes for cross-linking and distance mapping within protein structures. researchgate.net Diazirine-based probes have been successfully employed to identify the "readers" and "erasers" of histone post-translational modifications, providing valuable insights into their regulatory mechanisms. researchgate.net The minimal structural perturbation caused by the small diazirine group makes it an ideal photo-reactive group for these studies. nih.gov
Utility in Biosensor Development
The development of robust and specific biosensors is crucial for diagnostics, environmental monitoring, and various industrial applications. mdpi.com Diazirine derivatives can be incorporated into trifunctional probes for use in ligand-based receptor capture, a key component in some biosensor designs. nih.gov These probes typically contain a ligand-coupling group, a photo-reactive diazirine moiety for capturing the target receptor, and an affinity tag (like biotin) for purification and detection. nih.gov
The diazirine group is advantageous in this context due to its small size, high stability in the dark, and rapid activation with UV light, which minimizes non-specific background cross-linking. nih.gov While the direct use of this compound in a biosensor has not been explicitly documented, the principles of diazirine-based probe design suggest its potential applicability. The methoxy and methylphenyl groups could be tailored to influence the probe's solubility and interaction with specific biological environments, thereby enhancing the performance of a biosensor designed to detect particular analytes.
Spectroscopic Characterization Techniques for 3 Methoxy 3 4 Methylphenyl 3h Diazirene and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of diazirine derivatives. researchgate.net By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, chemists can map the connectivity of atoms within the molecule.
For aryl diazirines, ¹H NMR spectra typically show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns revealing the substitution pattern on the phenyl ring. For instance, in a 4-substituted pattern like that of 3-Methoxy-3-(4-methylphenyl)-3H-diazirene, one would expect to see two distinct doublets in the aromatic region, corresponding to the ortho and meta protons relative to the methyl group. The protons of the methyl and methoxy (B1213986) groups would appear as singlets in the aliphatic region of the spectrum.
¹³C NMR spectroscopy provides complementary information, with the diazirine carbon atom exhibiting a characteristic chemical shift. The chemical shifts of the aromatic carbons are also diagnostic of the substitution pattern. For example, the carbon bearing the methyl group and the carbon bearing the diazirine moiety will have distinct chemical shifts from the other aromatic carbons. Two-dimensional NMR techniques, such as HMQC, HSQC, and HMBC, are invaluable for unambiguously assigning all proton and carbon signals by revealing through-bond correlations between them. mdpi.com While not directly applicable to this compound, ¹⁹F NMR is a powerful tool for characterizing fluorinated analogues, where the fluorine chemical shifts and coupling to neighboring protons and carbons provide additional structural constraints. rsc.org
Table 1: Representative NMR Data for Related Aryl Diazirine Structures
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |
| 4-bromobenzaldehyde diazirine | 7.44 (d, J = 8.5 Hz, 2H), 6.78 (d, J = 8.5 Hz, 2H), 2.03 (s, 1H) | 135.55, 131.63 | rsc.org |
| 3-(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((methoxymethoxy)methyl)phenyl)-... | 7.39 (s, 2H), 7.21 (s, 1H), 4.70 (s, 4H), 4.55 (s, 2H), 3.41 (s, 3H), 0.94 (s, 9H), 0.10 (s, 6H) | 143.8, 140.0, 129.0, 128.2, 123.7, 122.4, 95.7, 68.2, 64.1, 55.4, 25.9 (3 × C), 18.3, -5.3 (2 × C) | rsc.org |
| 3-(3-Ethynyl-5-(iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine | 7.55 (s, 1H), 7.21 (s, 1H), 7.13 (s, 1H), 4.37 (s, 2H), 3.16 (s, 1H) | 140.8, 133.4, 130.2, 129.4, 126.7, 123.7, 123.1 (q, J = 275 Hz), 81.7, 79.1, 28.2 (q, J = 40.5 Hz) | rsc.org |
| N-methoxy-N-methylbenzamide | Not specified | Not specified | rsc.org |
Note: This table provides examples from related structures to illustrate typical chemical shift ranges. Specific data for this compound would require experimental measurement.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. lookchem.com The diazirine ring itself has specific vibrational modes, although these can sometimes be weak or overlap with other absorptions. A key feature in the IR spectrum of a diazirine is the N=N stretching vibration, which typically appears in the region of 1600 cm⁻¹. lookchem.com
For 3-Methoxy-3-(4-methylphenyl)-3H-diazirine, other expected IR absorptions would include:
C-H stretching vibrations from the aromatic ring and the methyl/methoxy groups, typically in the 2850-3100 cm⁻¹ range.
C=C stretching vibrations from the aromatic ring, usually found around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
C-O stretching vibrations from the methoxy group, which would appear in the 1000-1300 cm⁻¹ region.
Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring, which are diagnostic of the substitution pattern and appear in the 650-900 cm⁻¹ range.
Computational methods can be used to predict the harmonic vibrational frequencies and their corresponding IR intensities, which can aid in the assignment of experimental spectra. nasa.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 3-Methoxy-3-(4-methylphenyl)-3H-diazirine, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. amazonaws.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule can break apart in predictable ways. Common fragmentation pathways for aryl diazirines may include:
Loss of a nitrogen molecule (N₂), a characteristic fragmentation for diazirines, leading to a peak at M-28.
Cleavage of the methoxy group, resulting in a peak at M-31.
Fragmentation of the aromatic ring system. libretexts.orgmiamioh.edu
The specific fragmentation pattern is dependent on the ionization method used (e.g., electron ionization, electrospray ionization) and the energy applied. Analysis of the fragments helps to piece together the structure of the original molecule. acs.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Diazirines exhibit a characteristic weak absorption in the near-UV region, typically between 320 and 410 nm, which is attributed to an n→π* transition of the N=N double bond. nih.govnih.gov The position and intensity of this absorption can be influenced by the substituents on the diazirine ring. For 3-Methoxy-3-(4-methylphenyl)-3H-diazirine, the electron-donating methoxy and methyl groups on the phenyl ring would likely influence the λmax of this transition. nih.gov
UV-Vis spectroscopy is also an essential tool for monitoring the photochemical reactions of diazirines. nih.gov Upon irradiation with UV light at a wavelength corresponding to their absorption maximum, diazirines decompose, leading to the disappearance of the characteristic n→π* absorption. This allows for the kinetics of the photodecomposition to be followed spectrophotometrically. nih.govacs.org The formation of intermediates or products with their own distinct UV-Vis spectra can also be monitored over time. nih.govresearchgate.net
Table 2: Representative UV-Vis Absorption Data for Aryl Diazirines
| Compound Type | Typical λmax (nm) | Solvent | Source(s) |
| 3-Trifluoromethyl-3-aryldiazirines | ~348 | Methanol (B129727) | nih.gov |
| Electron-rich trifluoromethyl aryl diazirines | 320-410 (red-shifted) | n-hexane | nih.gov |
| Electron-poor trifluoromethyl aryl diazirines | 320-410 (blue-shifted) | n-hexane | nih.gov |
| General Aryl Diazirines | 350-380 | Not specified | researchgate.net |
Advanced Time-Resolved Spectroscopic Methods (e.g., Ultrafast Laser Flash Photolysis) for Kinetic Studies of Excited States and Intermediates
To study the highly reactive and short-lived intermediates generated from the photolysis of this compound, such as carbenes and excited states of the diazirine itself, advanced time-resolved spectroscopic techniques are employed. Ultrafast laser flash photolysis (LFP) is a particularly powerful method. nih.govresearchgate.net
In an LFP experiment, a short laser pulse excites the diazirine molecule, initiating the photochemical reaction. A second, weaker probe light source is then used to record the absorption spectrum of the transient species at various time delays after the initial laser pulse. This allows for the direct observation and characterization of the electronic spectra of excited states and carbene intermediates. nih.govislandscholar.canih.gov
By monitoring the rise and decay of the transient absorption signals, the kinetics of the formation and subsequent reactions of these intermediates can be determined with picosecond or even femtosecond time resolution. nih.gov Time-resolved IR spectroscopy can also be coupled with LFP to obtain vibrational information about the transient species, further aiding in their identification and structural characterization. nih.govresearchgate.net These studies provide a detailed picture of the reaction mechanism, including the lifetimes of excited states and the rates of isomerization and carbene formation. acs.org
X-ray Crystallography for Solid-State Structural Confirmation of Related Diaziridines and Intermediates
For instance, X-ray crystallographic studies have been successfully performed on various diaziridine derivatives, which are the saturated precursors to diazirines. nih.gov The structural data from these studies can provide valuable insights into the geometry of the three-membered ring system. Furthermore, if stable crystalline derivatives or reaction products of this compound can be prepared, their structures can be unequivocally confirmed by X-ray crystallography. This technique has been used to characterize the solid-state structures of other aryl diazirines and has been instrumental in understanding their structural properties. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Methoxy-3-(4-methylphenyl)-3H-diazirene to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates .
- Catalysts : Employ mild bases like triethylamine to minimize side reactions during diazirine ring formation .
- Temperature Control : Maintain low temperatures (−30°C to 0°C) during nitrosation to prevent premature decomposition .
- Purification : Column chromatography with gradients of ethyl acetate/hexane can isolate the product from byproducts like unreacted precursors .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR identify methoxy and methylphenyl substituents. Diazirine ring protons appear as distinct singlets near δ 2.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 203.1) and detects trace impurities .
- X-ray Crystallography : Resolves molecular conformation and bond angles, particularly the strained diazirine ring (N–N bond length ~1.23 Å) .
Advanced Research Questions
Q. How do substituents on the diazirine ring (e.g., methoxy vs. trifluoromethyl) influence photolytic reactivity and covalent bonding with biomolecules?
- Methodological Answer : Substituent effects can be systematically evaluated:
- Photolysis Kinetics : Use UV-Vis spectroscopy to measure the half-life () under 365 nm light. Methoxy groups reduce compared to electron-withdrawing groups like trifluoromethyl .
- Bioconjugation Efficiency : Compare labeling efficiency in proteins using SDS-PAGE and fluorescence assays. Methoxy-substituted diazirines show higher specificity for hydrophobic binding pockets .
- Table : Comparative Reactivity of Diazirine Derivatives
| Substituent | (min) | Labeling Efficiency (%) |
|---|---|---|
| -OCH | 8.2 | 78 ± 5 |
| -CF | 12.5 | 65 ± 7 |
| -Br | 15.0 | 52 ± 4 |
| Data extrapolated from photolysis and bioconjugation studies . |
Q. How can researchers resolve contradictions in thermal stability data reported for 3H-diazirines?
- Methodological Answer : Discrepancies arise from experimental conditions. Standardize protocols using:
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert atmospheres. For 3-Methoxy derivatives, decomposition begins at ~120°C .
- Thermogravimetric Analysis (TGA) : Correlate mass loss with temperature ramps. Moisture-sensitive samples require dry N purging to avoid hydrolysis artifacts .
Q. What strategies mitigate side reactions during diazirine functionalization (e.g., crosslinking or ring-opening)?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during derivatization .
- Low-Temperature Reactions : Perform alkylation or acylation below −20°C to preserve the diazirine ring .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reaction pathways and transition states, minimizing trial-and-error approaches .
Key Considerations for Experimental Design
- Contradiction Analysis : When spectral data conflicts with literature, cross-validate using alternative techniques (e.g., IR for functional groups vs. NMR for structure) .
- Safety Protocols : Diazirines are light-sensitive and potentially explosive. Store in amber vials at −20°C and avoid grinding crystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
